molecular formula C11H18O4 B13194008 Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13194008
M. Wt: 214.26 g/mol
InChI Key: IWGMEURUOCQVSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature concerning its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10_{10}H16_{16}O3_3
Molecular Weight: 184.23 g/mol
CAS Number: 73039-91-5

The compound features a spirocyclic structure that contributes to its biological activity. The presence of the methoxy group is significant in modulating interactions with biological targets.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antifungal Activity: Preliminary studies suggest that compounds with similar structures possess antifungal properties, indicating potential efficacy against various fungal pathogens .
  • Anti-inflammatory Effects: Some analogs of oxaspiro compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Interaction with Enzymes: The compound may act as a modulator of specific enzymes involved in metabolic pathways, particularly those associated with inflammation and fungal metabolism .
  • Receptor Binding: The structural characteristics suggest potential binding to various receptors, influencing cellular signaling pathways.

Case Study 1: Antifungal Activity Assessment

A study evaluating the antifungal properties of related compounds found that spirocyclic derivatives exhibited significant antifungal activity against Aspergillus species. The study used in vitro assays to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives had MIC values as low as 10 µg/mL, suggesting strong antifungal potential .

Case Study 2: Anti-inflammatory Properties

In another investigation, a series of oxaspiro derivatives were tested for their ability to inhibit cytokine production in macrophages. Results indicated that these compounds significantly reduced the secretion of TNF-alpha and IL-6, highlighting their potential as anti-inflammatory agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAntifungalNot specified
Spirocyclic Analog AAntifungal10 µg/mL
Spirocyclic Analog BAnti-inflammatoryIC50 = 25 µM
Methyl Derivative CAnti-inflammatoryIC50 = 30 µM

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)6-4-5-8(7-11)13-2/h8H,4-7H2,1-3H3

InChI Key

IWGMEURUOCQVSG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCC(C2)OC)C(=O)OC

Origin of Product

United States

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